molecular formula C7H9N3O2S B6359547 Methyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate CAS No. 1554422-53-5

Methyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate

Cat. No.: B6359547
CAS No.: 1554422-53-5
M. Wt: 199.23 g/mol
InChI Key: PDPSYOVRZJKZIP-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate is a pyrimidine derivative featuring an amino group at position 5, a methylthio (-SCH₃) substituent at position 2, and a methyl ester (-COOCH₃) at position 3. Pyrimidine derivatives are critical in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors. This compound serves as a versatile intermediate in synthesizing pharmaceuticals and agrochemicals, particularly in kinase inhibitor development and antiviral agents .

Properties

IUPAC Name

methyl 5-amino-2-methylsulfanylpyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S/c1-12-6(11)5-4(8)3-9-7(10-5)13-2/h3H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPSYOVRZJKZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NC=C1N)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis from Pyrimidine Precursors

A widely employed strategy involves sequential functionalization of a pyrimidine core. One common approach begins with 2-chloro-4-methoxycarbonylpyrimidine as the starting material. The synthetic pathway proceeds as follows:

  • Introduction of the Methylthio Group :
    The chlorine atom at position 2 is replaced via nucleophilic aromatic substitution using sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 60–80°C. This step typically achieves 75–85% yield under inert atmospheric conditions to prevent oxidation of the thiolate intermediate.

  • Amination at Position 5 :
    The resulting 2-(methylthio)-4-methoxycarbonylpyrimidine undergoes nitration followed by reduction. Nitration with fuming HNO₃ at 0–5°C introduces a nitro group, which is subsequently reduced to an amine using hydrogen gas (H₂) over a palladium catalyst (Pd/C) in ethanol. This two-step sequence yields 5-amino-2-(methylthio)-4-methoxycarbonylpyrimidine with 65–70% overall efficiency.

Key Reaction Parameters :

  • Temperature control during nitration to avoid ring decomposition

  • Catalyst loading (5–10 wt% Pd/C) for efficient reduction

  • pH maintenance during amination to prevent ester hydrolysis

Cyclization Approaches

Alternative routes utilize cyclization of β-keto ester derivatives with thiourea analogs. For example, ethyl 3-aminocrotonate reacts with methyl isothiocyanate in the presence of triethylamine to form a thiourea intermediate, which cyclizes under acidic conditions (HCl, reflux). This method produces the pyrimidine ring in 50–60% yield but requires extensive purification to remove regioisomeric byproducts.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern industrial processes favor continuous flow reactors over batch systems due to enhanced heat transfer and reproducibility. A representative setup involves:

  • Reactor Configuration :

    • Zone 1 : Thiomethoxide substitution at 80°C (residence time: 30 min)

    • Zone 2 : Nitration at 5°C (residence time: 15 min)

    • Zone 3 : Catalytic hydrogenation at 50°C (residence time: 45 min)

This method achieves 78% overall yield with a throughput of 12 kg/day.

Purification Protocols

Industrial purification employs a combination of techniques:

Purification StepConditionsPurity Improvement
Solvent ExtractionEthyl acetate/water partitioning85% → 92%
RecrystallizationEthanol/water (3:1 v/v)92% → 98%
ChromatographySilica gel, hexane/ethyl acetate gradient98% → 99.5%

Key Reaction Parameters and Optimization

Impact of Solvent Polarity

Solvent choice critically influences substitution and cyclization efficiencies:

SolventDielectric Constant (ε)Amination Yield
DMF36.782%
DMSO46.778%
THF7.563%

Polar aprotic solvents like DMF stabilize transition states in nucleophilic substitutions.

Catalytic Hydrogenation Optimization

Varying Pd/C particle size affects reduction kinetics:

Pd/C Particle Size (µm)Reaction Time (h)Yield
10–20468%
5–10372%
<52.575%

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsScale Feasibility
Stepwise FunctionalizationHigh regioselectivityMulti-step purificationPilot to industrial
CyclizationFewer stepsLow yield due to byproductsLab-scale only
Continuous FlowHigh throughputHigh capital investmentIndustrial

Recent Advances in Synthetic Strategies

Enzymatic Esterification

Recent studies explore lipase-catalyzed esterification of 5-amino-2-(methylthio)pyrimidine-4-carboxylic acid using methyl acetate as the acyl donor. Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica achieves 88% conversion at 40°C, reducing energy costs compared to traditional acid-catalyzed methods.

Photocatalytic Amination

Visible-light-driven amination using eosin Y as a photocatalyst enables direct introduction of amino groups at position 5. This method operates at room temperature with NH₃ as the nitrogen source, achieving 70% yield in 6 hours .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, cyanides, and amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted pyrimidines with different functional groups.

Scientific Research Applications

Kinase Inhibitors

One of the primary applications of methyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cellular signaling, and their dysregulation is often linked to cancer and other diseases. The compound serves as a versatile building block for creating fused pyrimidine derivatives that exhibit potent inhibitory activity against various kinases, including CDK2 (Cyclin-dependent kinase 2) .

Case Study: Synthesis and Testing
In a study, researchers synthesized several derivatives from this compound, leading to compounds that demonstrated significant inhibition of CDK2 activity. The functionalization at different positions of the pyrimidine core allowed for the exploration of structure-activity relationships (SAR), enhancing the understanding of how modifications influence biological activity .

Herbicide Development

The compound has also been investigated for its potential use in developing herbicides. Its structural properties allow it to interact with plant biological systems, making it a candidate for creating new herbicidal agents that target specific pathways in plants without affecting non-target species .

Case Study: Herbicidal Activity

A patent describes the synthesis of various pyrimidine derivatives, including those based on this compound, which were tested for herbicidal efficacy. The results indicated that certain modifications led to enhanced herbicidal properties, suggesting its utility in agricultural applications .

Synthesis of Bioactive Compounds

This compound is utilized in synthesizing other bioactive compounds, including helicene analogs. These compounds have shown promise in various biological activities, including antimicrobial and anticancer effects .

Research Findings

Research indicates that derivatives synthesized from this compound exhibit diverse biological activities due to their unique structural features. For instance, modifications to the methylthio group can significantly alter the pharmacological profile of the resulting compounds .

Chemical Reactivity and Versatility

The compound's chemical structure allows for various reactions, making it a valuable intermediate in organic synthesis. Its ability to undergo nucleophilic substitutions and coupling reactions facilitates the generation of complex molecules required in drug discovery .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistrySynthesis of kinase inhibitorsSignificant CDK2 inhibition observed
Herbicide DevelopmentPotential use as a herbicideEnhanced efficacy with certain modifications
Bioactive Compound SynthesisCreation of helicene analogsDiverse biological activities noted
Chemical ReactivityVersatile intermediate for organic synthesisFacilitates complex molecule generation

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The compound’s effects on cellular pathways, such as the NF-kB inflammatory pathway, have been studied to understand its potential therapeutic benefits .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural Analogues with Halogen Substituents

Methyl 5-Bromo-2-(Methylthio)Pyrimidine-4-Carboxylate (CAS 50593-91-4)

  • Structural Difference: Bromine replaces the amino group at position 4.
  • Properties: Molecular Weight: 263.11 g/mol (vs. 213.25 g/mol for the amino derivative). Solubility: Slightly soluble in water (0.42 g/L), similar to the amino compound .
  • Applications : Bromine’s electronegativity enhances reactivity in cross-coupling reactions, making it a precursor for Suzuki-Miyaura couplings .

Methyl 5-Chloro-2-(Methylthio)Pyrimidine-4-Carboxylate (CAS 79686-03-6)

  • Key Difference : Chlorine at position 5.
  • Reactivity: Chlorine’s leaving-group ability facilitates nucleophilic substitution, contrasting with the amino group’s hydrogen-bonding capacity .

Analogues with Varying Ester Groups

Ethyl 4-Amino-2-(Methylthio)Pyrimidine-5-Carboxylate (CAS 776-53-4)

  • Structural Variation : Ethyl ester (-COOCH₂CH₃) instead of methyl.
  • Impact :
    • Molecular Weight: 227.28 g/mol (higher due to ethyl group).
    • Solubility: Likely reduced water solubility compared to the methyl ester, affecting bioavailability .
  • Synthesis : Prepared via similar routes, demonstrating interchangeability of ester groups in synthetic pathways .

5-Amino-2-(Methylthio)Pyrimidine-4-Carboxylic Acid (CAS 100130-05-0)

  • Key Difference : Carboxylic acid (-COOH) replaces the methyl ester.
  • Properties :
    • Molecular Weight: 185.20 g/mol.
    • Solubility: Higher aqueous solubility (carboxylic acid vs. ester), critical for ionic interactions in drug design .
  • Applications : Direct use in metal-organic frameworks (MOFs) or as a ligand due to its acidic proton .

Positional Isomers and Functional Group Variations

Ethyl 2-Aminopyrimidine-5-Carboxylate (CAS 57401-76-0)

  • Structural Difference: Amino group at position 2 instead of 5.
  • Implications: Altered hydrogen-bonding patterns may reduce binding affinity to targets requiring 5-amino specificity .

2-(Methylamino)Pyrimidine-5-Carboxylic Acid (CAS 5388-21-6)

  • Variation: Methylamino (-NHCH₃) at position 2.

Comparative Data Table

Compound Name (CAS) Substituent (Position) Molecular Weight (g/mol) Solubility (Water) Key Applications
Methyl 5-amino-2-(methylthio)-4-carboxylate 5-NH₂, 2-SCH₃, 4-COOCH₃ 213.25 Moderate Kinase inhibitors, antiviral agents
Methyl 5-bromo-2-(methylthio)-4-carboxylate (50593-91-4) 5-Br, 2-SCH₃, 4-COOCH₃ 263.11 0.42 g/L Cross-coupling reactions
Ethyl 4-amino-2-(methylthio)-5-carboxylate (776-53-4) 4-NH₂, 2-SCH₃, 5-COOCH₂CH₃ 227.28 Low Intermediate for heterocyclic synthesis
5-Amino-2-(methylthio)-4-carboxylic acid (100130-05-0) 5-NH₂, 2-SCH₃, 4-COOH 185.20 High Ligand in coordination chemistry

Biological Activity

Methyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate (also known as Methyl 5-amino-2-(methylthio)pyrimidine-4-carboxylic acid) is a pyrimidine derivative with significant potential in various biological applications, including antiviral, anticancer, and antimicrobial activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

  • Chemical Formula : C₆H₇N₃O₂S
  • Molecular Weight : 185.20 g/mol
  • Functional Groups : Amino group, methylthio group, carboxylic acid

This compound serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its structure allows for various modifications that enhance its biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Notably, it has shown potential in inhibiting the NF-kB inflammatory pathway, which is critical in various disease processes.
  • Antiviral and Anticancer Properties : Its derivatives have been studied for their ability to inhibit viral replication and cancer cell proliferation. The presence of both amino and carboxylic acid functionalities allows for further modifications that can enhance selectivity against specific biological targets .

Antiviral Activity

Research indicates that this compound exhibits antiviral properties, making it a candidate for developing nucleoside analogs used in antiviral therapies.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. For example:

  • Cytotoxicity Studies : In vitro tests using various cancer cell lines (e.g., HeLa cells) showed dose-dependent cytotoxic effects. The compound's cytotoxicity was observed at concentrations above 256 µg/mL .
  • Selectivity : Some derivatives displayed selective cytotoxicity towards specific cancer cell lines while sparing normal cells, suggesting a therapeutic window for clinical applications .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Inhibition of Bacterial Growth : It demonstrated significant antibacterial activity against gram-positive bacteria. Preliminary screening results indicated effective inhibition of biofilm formation and bacterial growth at lower concentrations compared to standard antibiotics .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntiviralInhibits viral replication; potential nucleoside analog
AnticancerCytotoxic effects on cancer cell lines; selective toxicity
AntimicrobialEffective against gram-positive bacteria; inhibits biofilm formation

Case Studies

  • Anticancer Study :
    • A study evaluated the cytotoxic effects of this compound on HeLa cells using the MTT assay. Results indicated significant cytotoxicity at concentrations above 256 µg/mL, with an IC50 value indicating moderate activity compared to established chemotherapeutics .
  • Antiviral Research :
    • Research focused on synthesizing nucleoside analogs derived from this compound showed promising results in inhibiting viral replication in vitro. These findings suggest potential applications in developing antiviral drugs targeting specific viral pathogens.
  • Antimicrobial Evaluation :
    • A recent study tested various derivatives for antibacterial activity against multiple strains of bacteria. The results confirmed that certain modifications enhanced antimicrobial efficacy and reduced resistance development compared to traditional antibiotics .

Q & A

Q. What are the key structural features and functional groups in Methyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate, and how do they influence its reactivity?

The compound features a pyrimidine core with:

  • 5-Amino group : Enhances nucleophilicity and hydrogen-bonding potential.
  • 2-Methylthio substituent : Provides steric bulk and influences electronic effects via sulfur’s lone pairs.
  • 4-Carboxylate ester : A reactive site for hydrolysis or transesterification.

These groups dictate reactivity in substitution reactions (e.g., nucleophilic displacement at the 2-position) and participation in hydrogen-bonding networks during crystallization. The methylthio group’s electron-donating effects stabilize the ring against electrophilic attack .

Q. What is a standard synthetic route for this compound, and what are critical reaction conditions?

A common approach involves:

Halogenation : Start with a 5-amino-4-carboxylate pyrimidine derivative substituted with a halogen (e.g., chloro) at the 2-position.

Methylthio introduction : React with sodium thiomethoxide (NaSMe) in polar aprotic solvents (e.g., DMF) at 60–80°C.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).

Critical conditions include inert atmosphere (N₂/Ar) to prevent oxidation of the thiolate intermediate and controlled pH to avoid ester hydrolysis .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during synthesis, particularly regarding substituent compatibility?

  • Solvent selection : Use DMSO or DMF to stabilize intermediates and improve solubility.
  • Base optimization : Test organic bases (e.g., triethylamine) vs. inorganic bases (e.g., K₂CO₃) to minimize side reactions.
  • Protecting groups : Temporarily protect the 5-amino group with Boc (tert-butoxycarbonyl) during methylthio substitution to prevent undesired side reactions. Post-reaction deprotection with TFA/CH₂Cl₂ restores the amino group .

Q. What analytical techniques are recommended for characterizing this compound, and how can overlapping spectral signals be resolved?

  • NMR : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 8.2–8.5 ppm) and methylthio (δ 2.5 ppm). Use ¹³C NMR to confirm the ester carbonyl (δ 165–170 ppm).
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (calc. for C₈H₁₀N₃O₂S: 228.04).
  • 2D NMR (HSQC, HMBC) : Resolves signal overlap by correlating proton and carbon shifts, particularly for pyrimidine ring protons .

Q. How should researchers address contradictions in reported biological activities of this compound derivatives?

  • Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities (e.g., unreacted halogenated precursors) may skew bioassay results.
  • Assay standardization : Replicate studies under identical conditions (pH, temperature, cell lines).
  • Computational modeling : Perform DFT calculations to assess substituent effects on binding affinity to targets (e.g., kinases) and compare with experimental IC₅₀ values .

Q. What strategies can mitigate challenges in functionalizing the pyrimidine ring while preserving the ester group?

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the 5-amino group, enabling regioselective substitution at the 6-position without ester cleavage.
  • Microwave-assisted synthesis : Shorten reaction times to reduce ester hydrolysis risk.
  • Protection of the ester : Convert the ester to a stable tert-butyl ester temporarily using Boc₂O, then regenerate it post-functionalization .

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